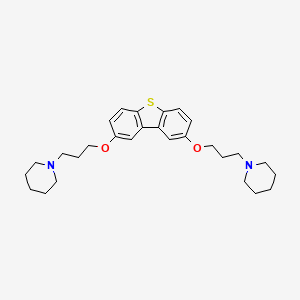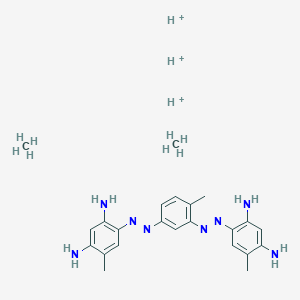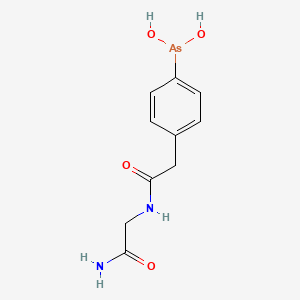
p-(((Carbamoylmethyl)carbamoyl)methyl)benzenearsonous acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-(((Carbamoylmethyl)carbamoyl)methyl)benzenearsonous acid: is an organoarsenic compound with the molecular formula C10H13AsN2O4 This compound is characterized by the presence of an arsonous acid group attached to a benzene ring, which is further substituted with carbamoylmethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-(((Carbamoylmethyl)carbamoyl)methyl)benzenearsonous acid typically involves the reaction of benzenearsonous acid with carbamoylmethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions: p-(((Carbamoylmethyl)carbamoyl)methyl)benzenearsonous acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsonic acids.
Reduction: It can be reduced to form arsonous acids or arsines.
Substitution: The arsonous acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of catalysts or specific reaction conditions to facilitate the exchange of functional groups.
Major Products:
Oxidation: Formation of arsonic acids.
Reduction: Formation of arsonous acids or arsines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: p-(((Carbamoylmethyl)carbamoyl)methyl)benzenearsonous acid is used as a reagent in organic synthesis, particularly in the preparation of arsonic acid derivatives. It is also studied for its potential use in the development of new materials with unique properties.
Biology and Medicine: In biological research, this compound is investigated for its potential as an antimicrobial agent due to its organoarsenic structure. It is also explored for its potential use in cancer therapy, as arsenic compounds have shown promise in the treatment of certain types of cancer.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various applications, including the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of p-(((Carbamoylmethyl)carbamoyl)methyl)benzenearsonous acid involves its interaction with cellular components, particularly proteins and enzymes. The arsonous acid group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and lead to cell death, which is the basis for its potential antimicrobial and anticancer properties.
Comparación Con Compuestos Similares
Benzenearsonic acid: Similar structure but lacks the carbamoylmethyl groups.
p-Arsanilic acid: Contains an arsonic acid group attached to a benzene ring but with different substituents.
Roxarsone: An organoarsenic compound used as a feed additive in poultry and swine production.
Uniqueness: p-(((Carbamoylmethyl)carbamoyl)methyl)benzenearsonous acid is unique due to the presence of carbamoylmethyl groups, which impart distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest in scientific research and industrial applications.
Propiedades
Número CAS |
5425-25-2 |
|---|---|
Fórmula molecular |
C10H13AsN2O4 |
Peso molecular |
300.14 g/mol |
Nombre IUPAC |
[4-[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]phenyl]arsonous acid |
InChI |
InChI=1S/C10H13AsN2O4/c12-9(14)6-13-10(15)5-7-1-3-8(4-2-7)11(16)17/h1-4,16-17H,5-6H2,(H2,12,14)(H,13,15) |
Clave InChI |
LRSLZGFHUOYTLP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(=O)NCC(=O)N)[As](O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




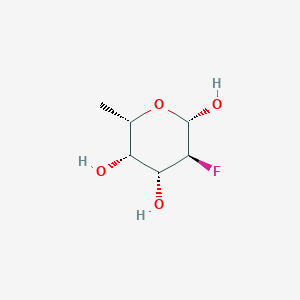
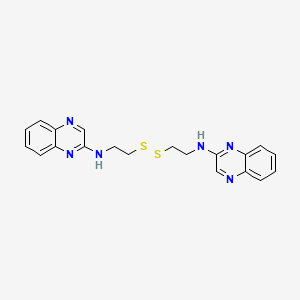

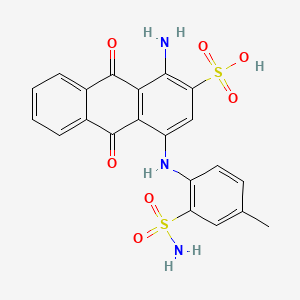


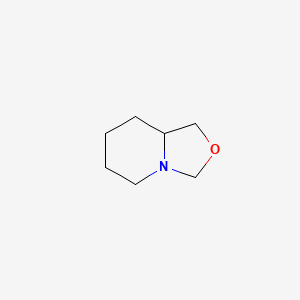
![7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene](/img/structure/B12793167.png)

